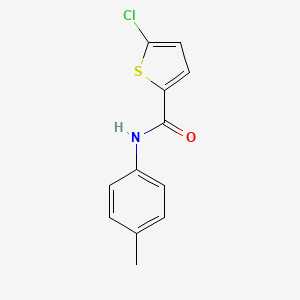

5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide typically involves the following steps:

Formation of Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol, amine derivatives

Substitution: Various substituted thiophene derivatives

Aplicaciones Científicas De Investigación

Anticoagulant Properties

One of the primary applications of 5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide is its role as an inhibitor of blood coagulation factor Xa. This property makes it a candidate for the prophylaxis and treatment of thromboembolic disorders, which include conditions such as myocardial infarction, unstable angina, stroke, and deep venous thrombosis. The compound's mechanism involves inhibiting the factor Xa, which is crucial in the coagulation cascade, thereby preventing excessive clot formation .

Case Study: Thromboembolic Disorders

- Condition : Myocardial Infarction

- Mechanism : Inhibition of factor Xa

- Outcome : Potential reduction in thrombus formation and improved patient outcomes.

Antibacterial Activity

Recent studies have indicated that derivatives of thiophene carboxamides, including compounds structurally related to this compound, exhibit potent antibacterial properties. These compounds have been optimized to overcome efflux mechanisms in bacteria, particularly those involving E. coli strains. The modifications enhance their effectiveness against a range of bacterial pathogens, including Klebsiella spp., Shigella spp., and Salmonella spp. .

Case Study: Nitrothiophene Carboxamides

- Target Bacteria : E. coli

- Mechanism : Prodrug activation by bacterial nitroreductases

- Outcome : Demonstrated bactericidal activity in vitro and efficacy in animal models.

Anticancer Activity

Another significant application is in cancer treatment. Research has shown that thiophene carboxamide derivatives can exhibit anticancer activity by interacting with tubulin, similar to known chemotherapeutic agents like combretastatin A-4. Compounds derived from this class have shown promising results in inhibiting the proliferation of cancer cells, particularly hepatocellular carcinoma cell lines .

Case Study: Hep3B Cell Line

- Compound Variants : 2b and 2e derivatives

- Mechanism : Interaction with tubulin binding sites

- Outcome : Significant reduction in cell viability (IC50 values of 5.46 µM and 12.58 µM).

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical processes that can be optimized for yield and purity. The methods include reactions starting from readily available precursors like 5-chlorothiophene-2-carbonyl chloride combined with various amines .

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 5-Chlorothiophene-2-carbonyl chloride + amine | Mild conditions | High |

| 2 | Purification via recrystallization | Ethanol wash | >70% |

Mecanismo De Acción

The mechanism of action of 5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

- 5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide

- 5-chloro-N-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide

Uniqueness

5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a 4-methylphenyl group makes it a versatile compound for various applications in medicinal chemistry and material science .

Actividad Biológica

5-Chloro-N-(4-methylphenyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Molecular Formula : C12H12ClNOS

- Molecular Weight : 251.75 g/mol

- IUPAC Name : this compound

This compound consists of a thiophene ring substituted with a chloro group and an amide functional group, which may influence its interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The presence of the thiophene ring may enhance lipophilicity, allowing for better membrane penetration and interaction with cellular receptors.

Research indicates that compounds with similar structures can affect cellular pathways related to apoptosis, cell cycle regulation, and enzyme inhibition. For example, studies have shown that derivatives of thiophene can inhibit tubulin polymerization, leading to antiproliferative effects in cancer cells .

Anticancer Activity

Several studies have investigated the anticancer potential of thiophene derivatives, including this compound. Notably:

- In Vitro Studies : Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). IC50 values for these compounds typically range from 10 to 33 nM .

- Mechanism : The compound may induce apoptosis in cancer cells by disrupting microtubule dynamics and affecting cell cycle progression, particularly arresting cells in the G2/M phase .

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been explored:

- Bacterial Inhibition : In vitro evaluations have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations .

- Fungal Activity : Similar compounds have demonstrated antifungal properties, making them potential candidates for treating fungal infections alongside bacterial pathogens .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNOS/c1-8-2-4-9(5-3-8)14-12(15)10-6-7-11(13)16-10/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKXRWQIFBTCMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.